(3,4-Dimethylphenyl) 2-methyl-5-morpholin-4-ylsulfonylbenzoate
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Overview
Description
(3,4-Dimethylphenyl) 2-methyl-5-morpholin-4-ylsulfonylbenzoate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholine ring, a sulfonyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethylphenyl) 2-methyl-5-morpholin-4-ylsulfonylbenzoate typically involves multiple steps, including the formation of the morpholine ring and the introduction of the sulfonyl and benzoate groups. One common method involves the reaction of 3,4-dimethylphenyl magnesium bromide with 2-methyl-5-chlorosulfonylbenzoic acid in the presence of a suitable base, such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like tetrahydrofuran (THF) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethylphenyl) 2-methyl-5-morpholin-4-ylsulfonylbenzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted products with amines or thiols.
Scientific Research Applications
(3,4-Dimethylphenyl) 2-methyl-5-morpholin-4-ylsulfonylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3,4-Dimethylphenyl) 2-methyl-5-morpholin-4-ylsulfonylbenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The sulfonyl group can form strong interactions with amino acid residues, leading to effective inhibition. Additionally, the morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its action in biological environments .
Comparison with Similar Compounds
Similar Compounds
(3,4-Dimethylphenyl) isocyanate: Shares the 3,4-dimethylphenyl group but differs in its functional groups and reactivity.
3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: Contains a morpholine ring but has a different core structure and applications.
Uniqueness
(3,4-Dimethylphenyl) 2-methyl-5-morpholin-4-ylsulfonylbenzoate is unique due to its combination of a morpholine ring, sulfonyl group, and benzoate ester. This unique structure imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds.
Properties
IUPAC Name |
(3,4-dimethylphenyl) 2-methyl-5-morpholin-4-ylsulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5S/c1-14-4-6-17(12-16(14)3)26-20(22)19-13-18(7-5-15(19)2)27(23,24)21-8-10-25-11-9-21/h4-7,12-13H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZIQEKNOJGMLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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